Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate
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Overview
Description
Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate is a chemical compound with the molecular formula C19H17NO2S. This compound is known for its unique structural features, which include a naphthalene ring, a methyl group, and a sulfanylcarbamate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate typically involves the reaction of naphthalen-1-yl methylcarbamate with 4-methylphenylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl methylcarbamate
- 4-methylphenylsulfanylcarbamate
- Naphthalen-1-yl phenylcarbamate
Uniqueness
Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate is unique due to the presence of both a naphthalene ring and a sulfanylcarbamate moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
27191-57-7 |
---|---|
Molecular Formula |
C19H17NO2S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
naphthalen-1-yl N-methyl-N-(4-methylphenyl)sulfanylcarbamate |
InChI |
InChI=1S/C19H17NO2S/c1-14-10-12-16(13-11-14)23-20(2)19(21)22-18-9-5-7-15-6-3-4-8-17(15)18/h3-13H,1-2H3 |
InChI Key |
DILOVMDELDKMLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SN(C)C(=O)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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